molecular formula C18H15N3O3S2 B2629385 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1207035-65-1

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2629385
CAS No.: 1207035-65-1
M. Wt: 385.46
InChI Key: CNEQDDPWDNDCIT-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound of significant interest in early-stage pharmacological research for its potential as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel . TRPM8 is a non-selective cation channel primarily known as a cold sensor, and it is a prominent target for developing agents that induce cooling sensations and manage related physiological pathways . The structure of this acetamide derivative, incorporating a pyridazine core and a thiophene methyl group, suggests potential for interaction with this and other biological targets, making it a valuable tool for probing channel function and signal transduction mechanisms. Compounds with related 1,2,4-triazole and acetamide structures have demonstrated a wide range of biological activities in research settings, including antiviral, anticancer, and anti-infective properties, highlighting the broader research utility of this chemical class . This reagent is intended for investigational use in biochemical assay development and target validation studies in vitro . Researchers can utilize this compound to explore novel therapeutic pathways and elucidate complex receptor-ligand interactions.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-17(19-9-13-2-1-7-25-13)10-26-18-6-4-14(20-21-18)12-3-5-15-16(8-12)24-11-23-15/h1-8H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEQDDPWDNDCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.

    Synthesis of the pyridazine ring: The pyridazine ring can be constructed via a condensation reaction between hydrazine and a suitable dicarbonyl compound.

    Thioether formation: The benzo[d][1,3]dioxole and pyridazine intermediates are then linked through a thioether bond, typically using a thiol reagent and a base such as sodium hydride.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with thiophen-2-ylmethylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Potential:
    • The compound is being studied for its potential as a pharmacophore in drug design. Its structural components suggest possible anti-inflammatory, antimicrobial, and anticancer properties. Research indicates that compounds with similar structural motifs have shown efficacy in inhibiting various enzymes and receptors involved in disease pathways.
  • Mechanism of Action:
    • Preliminary studies suggest that the compound may inhibit specific enzymes or receptors linked to inflammatory pathways. Its ability to interact with DNA or proteins could disrupt cellular processes in cancer cells, making it a candidate for cancer therapeutics.

Biological Studies

  • Cellular Pathway Analysis:
    • The compound is utilized in biological assays to evaluate its effects on various cellular pathways. For instance, studies have shown that derivatives of similar compounds can modulate signaling pathways associated with inflammation and cancer progression.
  • Therapeutic Agent Evaluation:
    • Ongoing research is assessing the therapeutic potential of this compound in preclinical models of disease, particularly focusing on its efficacy and safety profile.

Materials Science

  • Novel Material Development:
    • The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its application in nanotechnology and material science is being explored for creating advanced materials with tailored functionalities.

Data Table: Summary of Biological Activities

Activity TypePotential EffectsReferences
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against bacterial strains
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Anti-inflammatory Activity:
    • A study published in ACS Omega demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, suggesting that 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide could have comparable effects .
  • Anticancer Research:
    • Research conducted by Chahal et al. indicated that compounds derived from pyridazine scaffolds showed promising anticancer activity by disrupting cellular signaling pathways critical for tumor growth . This highlights the potential for further exploration of the specified compound as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzo[d][1,3]dioxole and pyridazine moieties can engage in π-π stacking interactions with aromatic residues in proteins, while the thioether and acetamide groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • Pyridazine vs. Benzimidazole/Triazole/Thiazole: Target Compound: Pyridazine core with a thioether-acetamide chain. Analog 1: 2-(Benzo[d][1,3]dioxol-5-yl)-benzimidazole derivatives () exhibit similar benzodioxole substitution but lack the pyridazine-thioether linkage. These compounds showed moderate bioactivity in unspecified assays, attributed to their planar benzimidazole core . Key Difference: Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to benzimidazole or triazole cores.

Substituent Effects

  • Thiophen-2-ylmethyl vs. Analog 4: Quinoxaline derivatives () with chlorophenyl groups show increased halogen-mediated hydrophobic interactions but higher toxicity risks .

Thioether Linkage

  • Target Compound : The thioether bridge enhances metabolic stability compared to ester or ether linkages.
  • Analog 5: Pyridazinone-based thioderivatives () like N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) use similar thioether motifs but lack the benzodioxole group, resulting in reduced π-π interactions .

Anticonvulsant Potential

  • Analog 6 : Benzothiazole-triazole derivatives () such as 5j (ED50 = 52.8 mg/kg in scPTZ test) demonstrate potent anticonvulsant activity due to triazole-thioacetamide synergy. The target compound’s pyridazine-thiophene system may offer improved blood-brain barrier penetration .

Enzyme Inhibition

  • Analog 7 : ASN90 (), a benzo[d][1,3]dioxol-containing O-GlcNAcase inhibitor, highlights the benzodioxole group’s role in enzyme binding. The target compound’s pyridazine core could modulate selectivity for related targets .

Physical Properties

Compound clogP* TPSA (Ų) Solubility (µg/mL)
Target Compound 3.2 95.5 ~15 (PBS)
5j () 2.8 108.2 32 (PBS)
ASN90 () 2.5 89.7 50 (DMSO)

*Calculated using SwissADME.

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
  • Synthesis of the pyridazine ring : Achieved by condensing hydrazine with a suitable dicarbonyl compound.
  • Thioether formation : The thioether linkage is created using thioacetic acid derivatives.
  • Final acetamide formation : The final product is obtained through acylation reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of similar structures have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, likely through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This action could make it a candidate for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could modulate receptor activities related to pain and inflammation pathways.

Study 1: Anticancer Activity

In a recent study, a derivative of this compound was tested against various cancer cell lines. The results showed that it had a significant cytotoxic effect on MCF-7 cells with an IC50 value of 27.3 μM, indicating its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds, revealing strong activity against Candida species and various bacterial strains. The mechanism was linked to the disruption of cell membrane integrity and inhibition of biofilm formation .

Data Table: Biological Activities Overview

Activity TypeTarget Organisms/Cancer Cell LinesIC50 Values (μM)Reference
AnticancerMCF-7 (Breast Cancer)27.3
HCT-116 (Colon Cancer)6.2
AntimicrobialStaphylococcus aureus15.0
Candida albicans20.0
Anti-inflammatoryPro-inflammatory cytokinesN/A

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